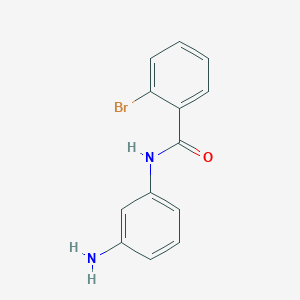

n-(3-Aminophenyl)-2-bromobenzamide

Vue d'ensemble

Description

“N-(3-Aminophenyl)-2-bromobenzamide” is a chemical compound. It is an amide compound with an amino group attached to the phenyl ring . It is related to other compounds such as “N-(3-Aminophenyl)propanamide” and “N-(3-Aminophenyl)acetamide” which have been studied for their properties and uses .

Synthesis Analysis

The synthesis of “this compound” and its derivatives has been investigated in various studies . One method involves the reduction of m-nitroacetanilide . Another method involves the conversion of m-chloroacetanilide into m-aminoacetanilide . The synthesis can be generalized to other protonated amide compounds with electron-donating groups at the meta position .Molecular Structure Analysis

The molecular structure of “this compound” is related to its properties and reactivity . The presence of the amino group on the phenyl ring and the amide group contributes to its unique properties .Chemical Reactions Analysis

The chemical reactions of “this compound” and its derivatives have been studied . An interesting nitrogen-oxygen (N–O) exchange rearrangement has been observed in the gas-phase chemistry of protonated N-(3-aminophenyl)benzamide . This rearrangement can be generalized to other protonated amide compounds with electron-donating groups at the meta position .Applications De Recherche Scientifique

1. Crystal Structure Analysis

The study of the crystal structure of related compounds, such as N-(p-Methoxy phenyl-3-propyl)-p-bromobenzamide, reveals insights into their crystalline forms. These compounds have been analyzed using X-ray crystallography, showing different polymorphs and molecular conformations. Such studies are crucial for understanding the physical and chemical properties of these compounds (Yasuoka, Kasai, & Kakudo, 1969).

2. Chemical Synthesis and Modifications

Research in the synthesis and modification of haloarenes, which include N-(3-Aminophenyl)-2-bromobenzamide analogs, is significant for developing new chemical reactions. For example, copper-catalyzed direct amination of ortho-functionalized haloarenes has been developed, leading to the synthesis of functionalized aromatic amines (Zhao, Fu, & Qiao, 2010).

3. Potential Antiviral Activity

N-Phenylbenzamide derivatives, which include structures similar to this compound, have been synthesized and evaluated for antiviral activities. Certain derivatives have shown effectiveness against enterovirus strains, suggesting potential therapeutic applications (Ji et al., 2013).

4. Antioxidant Properties

The electrochemical oxidation of amino-substituted benzamide derivatives, closely related to this compound, has been studied. These derivatives exhibit powerful antioxidant capabilities by scavenging free radicals, which is important for pharmaceutical and biomedical applications (Jovanović et al., 2020).

5. Molecular Interaction Studies

Investigations into the molecular interactions of similar benzamide derivatives have been conducted. For example, studies on the molecular structure of 3-fluoro-N-[2-(trifluoromethyl)phenyl]benzamide and related compounds help in understanding their intermolecular interactions, which are essential for designing more effective pharmaceuticals (Suchetan et al., 2016).

6. Anticonvulsant Potential

Studies on retrobenzamides, including N-(aminophenyl) benzamides, have been conducted to evaluate their anticonvulsant and neurotoxic properties. These compounds offer insights into the development of new treatments for epilepsy and related disorders (Bourhim et al., 1997).

Propriétés

IUPAC Name |

N-(3-aminophenyl)-2-bromobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11BrN2O/c14-12-7-2-1-6-11(12)13(17)16-10-5-3-4-9(15)8-10/h1-8H,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTWWHWTYWCJNOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00968873 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5403-46-3 | |

| Record name | N-(3-Aminophenyl)-2-bromobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00968873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-(propan-2-yl)phenyl]-2H-1,2,3-benzotriazol-5-amine](/img/structure/B2353725.png)

![4-acetyl-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2353727.png)

![N-[6-(4-benzylpiperazin-1-yl)pyrimidin-4-yl]-2-(4-fluorophenoxy)acetamide](/img/structure/B2353733.png)

![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2353734.png)

![2-Oxo-1,2-dihydrobenzo[g]quinoline-3-carbaldehyde](/img/structure/B2353735.png)

![N-(4-chlorobenzo[d]thiazol-2-yl)-4-(dimethylamino)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2353739.png)

![7-[(2-chlorophenyl)methyl]-1-ethyl-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purine-6,8-dione](/img/no-structure.png)